molecular formula C8H4ClFN2 B13524781 1-Chloro-4-fluorophthalazine

1-Chloro-4-fluorophthalazine

Cat. No.: B13524781
M. Wt: 182.58 g/mol
InChI Key: FOANVWQDGRSGDQ-UHFFFAOYSA-N
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Description

1-Chloro-4-fluorophthalazine is a heterocyclic compound belonging to the phthalazine family. . The compound’s unique structure, which includes both chlorine and fluorine atoms, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-fluorophthalazine can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution of phthalazine derivatives. This reaction typically requires the presence of a strong electrophile and a suitable catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-fluorophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

1-Chloro-4-fluorophthalazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-chloro-4-fluorophthalazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1-chloro-4-fluorophthalazine include other phthalazine derivatives with different substituents, such as 1-chloro-4-bromophthalazine and 1-chloro-4-iodophthalazine .

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

1-chloro-4-fluorophthalazine

InChI

InChI=1S/C8H4ClFN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H

InChI Key

FOANVWQDGRSGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)F

Origin of Product

United States

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